molecular formula C10H21ClN2O B1529618 (R)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride CAS No. 1403763-29-0

(R)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride

Cat. No. B1529618
CAS RN: 1403763-29-0
M. Wt: 220.74 g/mol
InChI Key: HWXRWXQDEUKNMO-HNCPQSOCSA-N
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Description

The compound 1-(Tetrahydrofuran-3-yl)piperidin-4-amine (CAS 1340194-93-5) is a related compound with a molecular formula of C9H18N2O and a molecular weight of 170.25 . Another related compound is N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (CAS 1439823-16-1) with a molecular formula of C11H22N2O and a molecular weight of 198.31 .


Synthesis Analysis

The synthesis of these compounds is typically done in a laboratory setting. The specific methods and procedures can vary depending on the desired product and the starting materials .


Molecular Structure Analysis

The molecular structure of these compounds consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tetrahydrofuran ring, which is a five-membered ring with one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the conditions and the reactants used. Typically, these compounds can undergo reactions typical of amines and ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. Some general properties of amines and ethers might apply, such as their polarity and reactivity .

Scientific Research Applications

Tetrahydrofuran Ring Construction

One application involves the use of secondary cyclic amines, including piperidine, in reactions catalyzed by tungsten(0) to produce diamines containing the tetrahydrofuran ring. These compounds were isolated with good yield, identified by GC–MS, and characterized by NMR spectroscopy, showcasing the compound's utility in constructing complex organic structures (Kocięcka et al., 2018).

Synthesis of Complexes with N-Heterocycles

Another study explored the reaction of LiBH4 solutions in diethyl ether or tetrahydrofuran with N-methylmorpholine, N-methylimidazole, or piperidine, leading to the formation of adducts and amine boranes. This demonstrates the compound's role in the synthesis of complexes involving N-heterocycles, which could have implications for materials science and coordination chemistry (Leiner et al., 2009).

Synthesis of Tetrahydrofuranylmethylamines

A study on the synthesis of various tetrahydrofuran-2-ylmethylamines by reacting tetrahydrofurfurylchloride with secondary cyclic amines without any catalyst highlights the compound's significance in creating structures with potential biological activities. The compounds exhibited affinity for nicotinic acetylcholine receptor subtypes, indicating potential for neurological research applications (Limbeck & Gündisch, 2003).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structure and properties. As with all chemicals, appropriate safety measures should be taken when handling them .

Future Directions

The future directions for research on these compounds could involve further exploration of their synthesis, properties, and potential applications. This could include studying their reactivity, stability, and potential uses in various fields .

properties

IUPAC Name

N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9;/h9-11H,2-8H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXRWXQDEUKNMO-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2CCOC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCOC1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride

CAS RN

1403763-29-0
Record name 4-Piperidinamine, N-methyl-N-[(3R)-tetrahydro-3-furanyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403763-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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